tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate
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Overview
Description
tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate is an organic compound that belongs to the class of tertiary butyl esters. These compounds are widely used in synthetic organic chemistry due to their stability and reactivity. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate typically involves the reaction of tert-butyl 3-bromo-2-methylpropanoate with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The presence of the dimethylamino group allows for interactions with nucleophilic and electrophilic sites, facilitating the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate
- tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate
- tert-Butyl 3-[(methylamino)methyl]-1-piperidinecarboxylate
Uniqueness
tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate is unique due to its specific structural features, such as the presence of both a tert-butyl ester group and a dimethylaminoethyl group. These functional groups confer distinct reactivity and selectivity, making the compound valuable in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 3-[2-(dimethylamino)ethylamino]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-10(9-13-7-8-14(5)6)11(15)16-12(2,3)4/h10,13H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOMKFBBJBUIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN(C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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